molecular formula C10H10FNO2 B2818498 5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one CAS No. 1216252-58-2

5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one

Cat. No. B2818498
CAS RN: 1216252-58-2
M. Wt: 195.193
InChI Key: QPQLXFJMTWKJHF-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one, also known as 4-Fluorophenylmethyloxazolidin-2-one (FMOX), is an organic compound that has been studied in recent years for its potential applications in various scientific fields. FMOX is a synthetic compound that has been used as a building block in organic synthesis and has been studied for its potential uses in drug development, biochemistry, and physiology.

Scientific Research Applications

Antibacterial Activity

Oxazolidinones, including compounds structurally related to 5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one, have demonstrated significant antibacterial properties. These compounds are noted for their unique mechanism of bacterial protein synthesis inhibition, which is critical in combating bacterial clinical isolates resistant to traditional antibiotics. The studies reveal their effectiveness against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus, Enterococcus species, and Mycobacterium tuberculosis, without cross-resistance to conventional antibiotics. This class's potential in addressing antibiotic resistance highlights its importance in medicinal chemistry and pharmaceutical research Zurenko et al., 1996.

Antimicrobial Synthesis

The synthesis of 5-arylidene derivatives bearing a fluorine atom on the benzoyl group, starting from compounds structurally similar to 5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one, has been explored. These derivatives show promising antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains. The presence of the fluorine atom is critical for enhancing the antimicrobial efficacy of these compounds Desai et al., 2013.

Treatment of Actinomycetoma

Research into oxazolidinone derivatives for the treatment of actinomycetoma, a chronic skin infection caused by actinomycetes, has shown promising results. Specifically, compounds closely related to 5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one have demonstrated effectiveness in treating experimental murine actinomycetoma, suggesting potential therapeutic applications for human patients suffering from mycetoma Espinoza-González et al., 2008.

Enzymatic Synthesis Applications

The enzymatic synthesis of chiral intermediates for pharmaceutical applications, using compounds within the oxazolidinone class, has been reported. These methods provide high conversion rates and diastereomeric excess, crucial for producing chiral drugs with high purity. This application underscores the role of oxazolidinones in the efficient and environmentally friendly production of pharmaceuticals Liu et al., 2017.

Polymorphism Studies

The polymorphism of linezolid, an oxazolidinone antibiotic, has been extensively studied, revealing different polymorphic forms. These studies are vital for understanding the physical and chemical properties of the drug, which can influence its manufacturing process, stability, and efficacy. Polymorphism research contributes to the optimization of drug formulations, ensuring the highest quality and performance of pharmaceutical products Maccaroni et al., 2008.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to their targets , leading to changes in the function of these targets. This interaction can result in various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Related compounds have been found to affect a variety of pathways, leading to diverse biological activities

Pharmacokinetics

Similar compounds have been found to exhibit nonlinear oral pharmacokinetics, with p-glycoprotein (p-gp) acting as a saturable absorption barrier, slowing the rate of absorption at low doses . This suggests that the ADME properties of this compound may be influenced by similar factors.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one. It’s worth noting that similar compounds have been found to be stable under various conditions , suggesting that this compound may also exhibit stability under a range of environmental conditions.

properties

IUPAC Name

5-(4-fluorophenyl)-5-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-10(6-12-9(13)14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQLXFJMTWKJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one

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